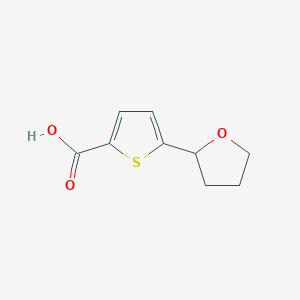

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRSGCTYMNSNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672409 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-71-9 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carboxylic acid typically involves:

- Functionalization of a thiophene ring at the 5-position with a tetrahydrofuran-2-yl substituent.

- Introduction or preservation of the carboxylic acid group at the 2-position on the thiophene ring.

Given the complexity of this molecule, the synthesis can be approached either by:

- Starting from a thiophene-2-carboxylic acid derivative and introducing the tetrahydrofuran moiety via substitution or coupling reactions.

- Or by synthesizing the tetrahydrofuran-2-carboxylic acid derivative first and coupling it to a thiophene derivative.

However, direct literature on the exact preparation of this compound is scarce. Instead, related synthetic methods for key intermediates and structurally similar compounds provide insight.

Preparation of Thiophene-2-carboxylic Acid Derivatives

A relevant and well-documented preparation is for halogenated thiophene-2-carboxylic acids, which serve as important intermediates.

- Method Using 2-Thiophenecarboxaldehyde:

A one-pot synthesis of 5-chlorothiophene-2-carboxylic acid involves chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde intermediate, followed by reaction with sodium hydroxide and chlorine gas to yield the acid. This method uses controlled temperature, and subsequent purification steps including quenching with sodium sulfite, solvent extraction, pH adjustment, filtration, recrystallization, and drying. The process is suitable for industrial production, offering advantages in cost, yield, and waste reduction.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | Chlorine gas, 2-thiophenecarboxaldehyde, -10 to 30 °C, 1-20 h | Formation of 5-chloro-2-thiophenecarboxaldehyde intermediate |

| Hydroxide treatment | Precooled NaOH, temperature control ≤ 30 °C | Intermediate dripped slowly into NaOH |

| Chlorination & reaction | Chlorine gas, 10-60 °C | Heat preservation reaction |

| Workup | Sodium sulfite quench, solvent extraction (chloroform, dichloromethane, etc.), pH adjustment to 1-6 | Purification and isolation |

This method, although for halogenated derivatives, provides a framework for preparing thiophene-2-carboxylic acid derivatives with various substituents.

Preparation of Tetrahydrofuran-2-carboxylic Acid and Derivatives

Tetrahydrofuran-2-carboxylic acid (THF-2-CA) is a key building block for the tetrahydrofuran moiety in the target compound. Preparation methods include:

Esterification with Sulfuric Acid Catalyst:

THF-2-CA can be esterified in ethanol with catalytic sulfuric acid under reflux conditions (80 °C for 6-16 hours). The reaction yields ethyl tetrahydrofuran-2-carboxylate with high yields (~91%) after workup involving extraction, washing, drying, and concentration.Reaction with Thionyl Chloride:

Conversion of THF-2-CA to ethyl tetrahydrofuran-2-carboxylate via reaction with thionyl chloride in ethanol at 0-20 °C for 2 hours, followed by aqueous workup and extraction, yields the ester intermediate in ~96% yield.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfuric acid catalyzed esterification | THF-2-CA, ethanol, H2SO4 | Reflux 16 h | 91% | Purified by extraction and drying |

| Thionyl chloride esterification | THF-2-CA, ethanol, SOCl2 | 0-20 °C, 2 h | 96% | Used directly in next steps |

These methods provide access to tetrahydrofuran-2-carboxylic acid derivatives suitable for coupling reactions.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

The one-pot chlorination and carboxylation method for thiophene derivatives offers a scalable and efficient route to functionalized thiophene-2-carboxylic acids, which can be adapted for further substitution.

Esterification of tetrahydrofuran-2-carboxylic acid under acidic conditions is a robust method to prepare reactive intermediates for subsequent coupling.

Cross-coupling reactions remain the most versatile approach to install the tetrahydrofuran-2-yl substituent on the thiophene ring, though specific protocols for this compound require experimental optimization.

Safety and operational considerations include handling of reactive gases (chlorine), moisture-sensitive reagents (LDA), and control of reaction temperatures to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Activity

One of the prominent applications of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid lies in its potential as an antithrombotic agent. Research indicates that derivatives of tetrahydrofuran carboxylic acids can inhibit Factor Xa, a crucial enzyme in the coagulation cascade, thereby preventing thrombus formation . The high optical purity of these compounds enhances their pharmacological efficacy, making them suitable candidates for drug development.

Pharmaceutical Compositions

The compound can be utilized in formulating pharmaceutical compositions aimed at treating thrombotic disorders. Its derivatives have shown promise in achieving high enantiomeric excess, which is essential for ensuring the desired therapeutic effects with minimal side effects .

Material Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of conductive polymers. Thiophene derivatives are known for their electrical conductivity and are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of tetrahydrofuran units can enhance the solubility and processability of these polymers.

Coating Applications

Due to its chemical structure, this compound may also find applications in coatings that require specific mechanical properties and chemical resistance. The thiophene moiety contributes to UV stability and durability, making it suitable for protective coatings in various industrial applications .

Synthetic Applications

Synthesis of Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, enabling the synthesis of more complex molecules. For instance, it can participate in reactions such as cross-coupling or cycloaddition, facilitating the development of novel compounds with potential biological activity .

Mechanism of Action

The mechanism of action of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features, molecular formulas, and properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid with analogous compounds:

Key Observations

Substituent Effects: Electron-Donating vs. Steric and Electronic Modulation: The phenyl and trifluoromethyl groups in CAS 208108-76-3 enhance lipophilicity, making it suitable for hydrophobic applications, while the methylthio group in CAS 20873-58-9 introduces sulfur-based reactivity .

Heterocycle Core Modifications: Thiazole vs. Thiophene: Replacing thiophene with thiazole (as in CAS 613670-77-2) introduces a nitrogen atom, altering hydrogen-bonding capacity and electronic density. This could enhance interactions in biological systems, as seen in its use as a faropenem sodium intermediate .

Pharmaceutical Relevance

- Thiazole Derivatives : The thiazole analog (CAS 613670-77-2) is a key intermediate in faropenem sodium, a β-lactam antibiotic, underscoring its utility in drug synthesis .

- Thiophene Carboxylic Acids : Derivatives like 5-(Methylthio)Thiophene-2-Carboxylic Acid (CAS 20873-58-9) are used in organic synthesis for functionalized materials or ligands .

Material Science Potential

- Pyrimidine-Based Compounds : The pyrimidine derivative (CAS 1092291-25-2) may serve as a building block for metal-organic frameworks (MOFs) due to its dual nitrogen and carboxylic acid functionalities .

Notes

Availability Constraints : The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in synthesis or commercial demand .

Research Gaps : Comparative studies on the biological activity or catalytic applications of these compounds are sparse, highlighting opportunities for future research.

Structural Diversity : Modifying the core heterocycle or substituents allows fine-tuning of properties for specific applications, from drug design to materials engineering .

Biological Activity

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tetrahydrofuran moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the thiophene ring and tetrahydrofuran substituents can significantly alter its potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Alteration of carboxylic acid group | Variable effects on anti-inflammatory properties |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of thiophene compounds, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The compound showed a higher selectivity index against cancer cells compared to normal cells, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties : Research has indicated that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation . The mechanism involves the inhibition of NF-kB signaling pathways.

- Activation of HIF Pathways : Investigations into the compound's effect on hypoxia-inducible factors (HIF) revealed that it stabilizes HIF under hypoxic conditions, which is critical for cellular adaptation to low oxygen levels . This property could be leveraged in therapies aimed at enhancing tissue regeneration.

Q & A

Q. Answer :

- 1H/13C NMR : Confirms substitution patterns. For example, thiophene ring protons resonate at δ 6.5–7.5 ppm, while tetrahydrofuran protons appear at δ 1.5–4.0 ppm .

- X-ray crystallography : Resolves 3D structure, including dihedral angles (e.g., 3.1° between thiophene and carboxylic acid groups) .

- IR spectroscopy : Carboxylic acid O–H stretches appear at ~2500–3300 cm⁻¹, and C=O at ~1700 cm⁻¹ .

Advanced: How to address discrepancies in biological activity data across studies?

Answer :

Contradictions may stem from:

- Purity variations : Impurities (e.g., unreacted starting materials) skew bioassay results. Validate purity via HPLC (>98%) before testing .

- Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or inflammatory inducers (LPS vs. TNF-α) alter IC₅₀ values. Standardize protocols using reference compounds (e.g., indomethacin) .

- Solubility : Poor solubility in aqueous buffers reduces apparent activity. Use DMSO carriers (<0.1% v/v) to enhance bioavailability .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (PEL: 5 mg/m³) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to design structure-activity relationship (SAR) studies for anti-inflammatory derivatives?

Q. Answer :

- Substituent variation : Modify tetrahydrofuran (e.g., alkylation) or thiophene (e.g., halogenation) groups to assess steric/electronic effects. For example, 5-[(2,4-dichlorophenoxy)methyl] derivatives showed enhanced COX-2 inhibition .

- Molecular docking : Use software (e.g., AutoDock) to predict binding affinities to target proteins (e.g., COX-2 or NF-κB) .

- In vivo validation : Compare in vitro activity (e.g., IL-6 suppression) with murine inflammation models (e.g., carrageenan-induced paw edema) .

Advanced: How to resolve conflicting crystallography and NMR data for structural elucidation?

Q. Answer :

- Recheck sample purity : Impurities (e.g., polymorphs) distort NMR signals. Recrystallize from ethanol/water mixtures .

- Dynamic effects : NMR captures solution-state conformations, while crystallography shows solid-state packing. Compare with computational models (e.g., DFT-optimized geometries) .

- Synchrotron refinement : High-resolution X-ray data (e.g., 0.8 Å) resolves ambiguities in hydrogen bonding (e.g., O–H⋯O interactions) .

Basic: What are the ecological toxicity concerns for this compound?

Q. Answer :

- Aquatic toxicity : EC₅₀ for Daphnia magna is ~10 mg/L. Avoid release into waterways .

- Biodegradation : Low persistence (t₁/₂ < 30 days in soil) under aerobic conditions .

- Regulatory compliance : Follow EPA guidelines (DSSTox ID: DTXSID201209710) for disposal .

Advanced: What strategies improve the metabolic stability of thiophene-based drug candidates?

Q. Answer :

- Ester prodrugs : Convert carboxylic acids to ethyl esters to enhance membrane permeability .

- Cytochrome P450 inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

- PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .

Advanced: How to validate computational predictions of bioactivity experimentally?

Q. Answer :

- Dose-response assays : Test predicted IC₅₀ ranges (e.g., 1–100 μM) using a 96-well plate format .

- Selectivity profiling : Screen against off-target kinases (e.g., JAK2, EGFR) to confirm specificity .

- ADMET profiling : Assess permeability (Caco-2 assay), hepatic stability (microsomal t₁/₂), and cytotoxicity (HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.